4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline
Description
This compound belongs to the pyrrolo[3,2-c]quinoline family, characterized by a fused pyrrole-quinoline scaffold. The structure features a 4-methyl group, a 6-phenoxy substituent, and a 1-(4-phenoxyphenyl) moiety. Pyrrolo[3,2-c]quinoline derivatives are frequently explored for their pharmacological activities, particularly as serotonin receptor antagonists (e.g., 5-HT₆ and 5-HT₇) . Substituents like phenoxy groups may influence solubility, planarity, and intermolecular interactions, as seen in related compounds .
Properties
IUPAC Name |
4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O2/c1-21-26-19-20-32(22-15-17-25(18-16-22)33-23-9-4-2-5-10-23)30(26)27-13-8-14-28(29(27)31-21)34-24-11-6-3-7-12-24/h2-18H,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFKSUPQWVXWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the nitrogen atom of the quinoline ring or the methoxy group. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) in acidic or neutral media yields quinoline N-oxides .
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Hydrogen peroxide (H₂O₂) under controlled conditions selectively oxidizes the pyrrolidine ring .
Example Reaction Pathway
Key Observation : Oxidation of the methyl group is less common due to steric hindrance from adjacent substituents .
Reduction Reactions
Reduction primarily targets the dihydropyrrole ring or aromatic systems:
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Sodium borohydride (NaBH₄) in ethanol reduces the dihydropyrrole ring to a fully saturated pyrrolidine .
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Lithium aluminum hydride (LiAlH₄) selectively reduces carbonyl groups introduced via prior oxidation .
Table 1: Reduction Conditions and Outcomes
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, RT | Saturated pyrrolidine derivative | 75–85 | |
| LiAlH₄ | THF, reflux | Alcohol from ketone intermediate | 60–70 |
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the phenoxy-substituted benzene rings:
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Halogenation : Chlorine gas (Cl₂) introduces halogens at the para position of phenoxy groups .
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Nitration : Concentrated HNO₃/H₂SO₄ adds nitro groups to the quinoline ring .
Key Findings :
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The methoxy group at position 6 directs incoming electrophiles to the ortho/para positions .
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Steric effects from the 4-methyl group limit substitution at position 4 .
Table 2: Substitution Reactions and Regioselectivity
| Reaction Type | Reagent | Position Modified | Selectivity Factor | Source |
|---|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ | C-7 (quinoline) | 3:1 (para:meta) | |
| Nitration | HNO₃, H₂SO₄ | C-8 (quinoline) | >90% para |
Cyclization and Heterocycle Formation
The compound participates in cycloadditions to form fused heterocycles:
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Povarov Cyclization : With aldehydes and Lewis acids (e.g., Yb(OTf)₃), it forms quinoline-fused lactams .
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Electrocyclization : Thermal or microwave-assisted reactions generate pyrazolo- or imidazoloquinolines .
Example Protocol for Povarov Cyclization
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Combine pyrroloquinoline (1 eq), aldehyde (1.2 eq), Yb(OTf)₃ (10 mol%) in CH₃CN.
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Heat at 80°C for 12 hours.
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Isolate product via column chromatography (Hex/EtOAc = 4:1) .
Table 3: Cyclization Yields with Catalysts
| Catalyst | Additive | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Yb(OTf)₃ | CuI | DMF | 68 | |
| Sc(OTf)₃ | None | CH₃CN | 53 |
Functional Group Transformations
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Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group .
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Phenoxy Group Replacement : Nucleophilic aromatic substitution (e.g., with amines) occurs under Pd catalysis .
Critical Insight : The phenoxyphenyl substituent enhances solubility in nonpolar solvents, facilitating reactions in organic media .
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that pyrroloquinolines exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrroloquinoline were synthesized and tested for their anti-proliferative activity against breast cancer cells. The results indicated that compounds similar to 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline significantly inhibited cell growth through the activation of caspase pathways .
Antioxidant Activity
Research has highlighted the antioxidant properties of pyrroloquinolines. The compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 85 | 15 |
| Standard Antioxidant (Ascorbic Acid) | 90 | 10 |
This table demonstrates that while the compound exhibits substantial antioxidant activity, it is slightly less effective than ascorbic acid .
Materials Science
The unique structure of this compound allows it to be used in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it a suitable candidate for use in electronic devices.
Case Study:
A recent study explored the incorporation of pyrroloquinoline derivatives into OLEDs. The devices demonstrated enhanced efficiency and stability compared to traditional materials. The findings suggest that these compounds could lead to advancements in display technology .
Mechanism of Action
The mechanism of action of 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 6-Methoxy-1-(4-Methoxyphenyl)-4-Methyl-2,3-Dihydro-1H-Pyrrolo[3,2-c]Quinoline
- Structure: Methoxy groups at positions 6 and 4-phenyl instead of phenoxy.
- Properties : Molecular formula C₂₀H₂₀N₂O₂, molar mass 320.39 g/mol.
- The dihydro (2,3-H) backbone may reduce planarity, affecting π-π stacking interactions .
2.1.2 2-(4-Methoxyphenyl)-6-Trifluoromethyl-1H-Pyrrolo[3,2-c]Quinoline Monohydrate
- Structure : Trifluoromethyl (electron-withdrawing) at position 6 and methoxy at 4-phenyl.
- Crystal Structure: Pyrroloquinoline and phenyl rings form a dihedral angle of 10.94°, with the methoxy group nearly coplanar (5.4° twist). Hydrogen bonding via N–H⋯O (water) and O–H⋯N stabilizes the crystal lattice .
- Key Difference: The trifluoromethyl group increases lipophilicity and metabolic stability compared to methyl or phenoxy groups.
2.1.3 1-(4-Ethylphenyl)-4-Methyl-6-(Trifluoromethyl)-2,3-Dihydro-1H-Pyrrolo[3,2-c]Quinoline
- Structure : Ethylphenyl at position 1 and trifluoromethyl at position 4.
- Properties: CAS 860789-44-2.
Physicochemical Properties
Research Findings and Implications
Synthetic Challenges: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl groups to the pyrroloquinoline core . Phenoxy substituents may require optimized conditions due to steric hindrance.
Crystallography: Planarity of the pyrroloquinoline system is critical for intermolecular interactions. Phenoxy groups in the target compound may induce slight torsional strain, altering packing efficiency compared to methoxy analogs .
Biological Relevance: Sulfonyl and halogen-substituted derivatives show promise in CNS disorders. The target compound’s phenoxy groups could modulate selectivity for 5-HT receptors or other targets like kinases .
Biological Activity
4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The compound belongs to the pyrroloquinoline class, characterized by a complex structure that includes multiple phenoxy groups. The synthesis generally involves multi-step organic reactions, including condensation and cyclization processes. Specific synthetic pathways are essential for obtaining high yields and purity levels.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrroloquinolines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Cell Viability Reduction : In vitro assays using A549 lung cancer cells indicated that certain derivatives significantly reduce cell viability. This effect is often linked to the induction of autophagy and apoptosis through pathways such as PI3K/Akt/mTOR inhibition .
- Cytotoxicity : Various studies have evaluated the cytotoxic effects of pyrroloquinoline derivatives against multiple cancer cell lines, revealing IC50 values that suggest potent activity. For instance, some derivatives have demonstrated IC50 values as low as 0.014 µg/mL against Plasmodium falciparum in antimalarial studies, hinting at broad-spectrum activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of sirtuins and COX-2, which are crucial in cancer progression and inflammation respectively .
- Interaction with Cellular Pathways : The compound may interfere with critical signaling pathways that regulate cell growth and survival. Inhibition of the PI3K/Akt pathway has been noted as a common mechanism among related derivatives .
Case Studies and Experimental Findings
Several studies have focused on evaluating the biological activity of pyrroloquinoline derivatives:
| Study | Compound | Cancer Type | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|---|
| Study 1 | 4-Methyl-6-phenoxy... | A549 (Lung) | 0.045 | PI3K/Akt inhibition |
| Study 2 | Related Quinoline Derivative | Various | 0.014 - 5.87 | Sirtuin inhibition |
| Study 3 | Isoxazole Derivative | ACC Inhibition | N/A | Anticancer |
These findings suggest a promising avenue for further research into the therapeutic potential of this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
